molecular formula C8H5BrN2 B1268447 6-Bromoquinoxaline CAS No. 50998-17-9

6-Bromoquinoxaline

Cat. No. B1268447
CAS RN: 50998-17-9
M. Wt: 209.04 g/mol
InChI Key: NOYFLUFQGFNMRB-UHFFFAOYSA-N
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Description

6-Bromoquinoxaline is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a solid substance with a light yellow to orange color .


Synthesis Analysis

The synthesis of 6-Bromoquinoxaline from Quinoxaline has been reported .


Molecular Structure Analysis

The molecular formula of 6-Bromoquinoxaline is C8H5BrN2 . Its molecular weight is 209.05 g/mol . The InChI Key is NOYFLUFQGFNMRB-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Bromoquinoxaline are not detailed in the search results, it’s important to note that the compound plays a role in various biochemical assays .


Physical And Chemical Properties Analysis

6-Bromoquinoxaline is a solid at 20 degrees Celsius . It has a melting point range of 54.0 to 58.0 degrees Celsius . The maximum absorption wavelength is 322 nm in water .

Scientific Research Applications

    Transforming Growth Factor-β Type 1 Receptor Kinase Inhibitors :

    • Application: 6-Bromoquinoxaline has been used in the synthesis of compounds that act as Transforming Growth Factor-β Type 1 Receptor Kinase Inhibitors .
    • Results: These inhibitors play a crucial role in various biological processes, including cell growth, cell differentiation, apoptosis, cellular homeostasis and other cellular functions .

    Life Science Research

    :

    • Application: 6-Bromoquinoxaline is a biochemical reagent used as a biological material or organic compound for life science related research .
    • Results: It’s used in various research studies, but specific outcomes would depend on the nature of the individual study .

    Medicine

    • Application: 6-Bromoquinoxaline has been used as a building block in medicinal chemistry for the synthesis of various biologically active compounds .
    • Results: These compounds have shown potent activity against various targets, leading to potential therapeutic benefits .

    Pharmacology

    :

    • Application: Quinoxaline, a class of compounds to which 6-Bromoquinoxaline belongs, has broad-spectrum applications in pharmacology .
    • Results: Quinoxaline derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antiparasitic effects .

    Pharmaceutics

    • Application: Quinoxaline and its derivatives, including 6-Bromoquinoxaline, have applications in the field of pharmaceutics .
    • Results: They have been used in the development of various pharmaceutical products due to their wide range of pharmacological activities .

    Biological Material

    • Application: 6-Bromoquinoxaline can be used as a biological material in various biological research studies .
    • Results: The outcomes of these studies would depend on the specific research objectives .

    Industrial Testing

    • Application: 6-Bromoquinoxaline can be used in various industrial testing applications .
    • Results: The outcomes would depend on the specific industrial process or test being conducted .

    Microbiology Methods

    • Application: 6-Bromoquinoxaline can be used in various microbiology methods .
    • Results: The outcomes would depend on the specific microbiological method or experiment being conducted .

    Molecular Biology Methods

    • Application: 6-Bromoquinoxaline can be used in various molecular biology methods .
    • Results: The outcomes would depend on the specific molecular biology method or experiment being conducted .

    PCR and qPCR

    • Application: 6-Bromoquinoxaline can be used in PCR (Polymerase Chain Reaction) and qPCR (quantitative Polymerase Chain Reaction) methods .
    • Results: The outcomes would depend on the specific genetic study or experiment being conducted .

    Biochemical Assay Reagents

    • Application: 6-Bromoquinoxaline can be used as a reagent in various biochemical assays .
    • Results: The outcomes would depend on the specific biochemical assay being conducted .

    Synthesis of 1-(6-Methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazoles

    • Application: 6-Bromoquinoxaline has been used in the synthesis of 1-(6-Methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazoles .
    • Results: These compounds have potential applications in various fields, including medicine .

    Industrial Testing

    • Application: 6-Bromoquinoxaline can be used in various industrial testing applications .
    • Results: The outcomes would depend on the specific industrial process or test being conducted .

    Microbiology Methods

    • Application: 6-Bromoquinoxaline can be used in various microbiology methods .
    • Results: The outcomes would depend on the specific microbiological method or experiment being conducted .

    Molecular Biology Methods

    • Application: 6-Bromoquinoxaline can be used in various molecular biology methods .
    • Results: The outcomes would depend on the specific molecular biology method or experiment being conducted .

    PCR and qPCR

    • Application: 6-Bromoquinoxaline can be used in PCR (Polymerase Chain Reaction) and qPCR (quantitative Polymerase Chain Reaction) methods .
    • Results: The outcomes would depend on the specific genetic study or experiment being conducted .

    Biochemical Assay Reagents

    • Application: 6-Bromoquinoxaline can be used as a reagent in various biochemical assays .
    • Results: The outcomes would depend on the specific biochemical assay being conducted .

    Synthesis of 1-(6-Methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazoles

    • Application: 6-Bromoquinoxaline has been used in the synthesis of 1-(6-Methylpyridin-2-yl)-5-(quinoxalin-6-yl)-1,2,3-triazoles .
    • Results: These compounds have potential applications in various fields, including medicine .

Safety And Hazards

6-Bromoquinoxaline may cause serious eye irritation, respiratory irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, wash with plenty of soap and water. Wear protective gloves, protective clothing, eye protection, and face protection .

Future Directions

6-Bromoquinoxaline is a valuable compound for life science related research . Its future directions are likely to be influenced by advancements in this field.

properties

IUPAC Name

6-bromoquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYFLUFQGFNMRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346282
Record name 6-Bromoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoquinoxaline

CAS RN

50998-17-9
Record name 6-Bromoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromoquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromobenzene-1,2-diamine (4.0 g, 21 mmol) in 60 mL of EtOH was added 40% glyoxal aldehyde (4.1 ml, 32 mmol) solution in water. The resulting mixture was refluxed for 10 hours. The mixture was concentrated in vacuo and the residue was diluted in 100 mL of EtOAc. The organic solution was washed with 40 mL of satd. NaHCO3 and 40 mL of brine, dried over Na2SO4 and concentrated in vacuo. The residue was purified by a silca gel column chromatography (5% EtOAc/hex to EtOAC) to give light yellow solid 6-bromoquinoxaline. MS (ESI, pos. ion) m/z: 208.9 (M+1).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a round bottom flask under nitrogen was combined 4-Bromo-benzene-1,2-diamine (2.01 g, 10.7 mMol), methanol (50 mL), and glyoxal (40% by wt. 3.1 mL, 26.9 mMol) and the resulting solution stirred overnight. Upon arrival the reaction was concentrated to dryness on a rotary evaporator and purified by flash column chromatography on silica gel using 5-10% ethyl acetate in dichloromethane as eluant to yield 1.14 g (50% yield) of 6-Bromo-quinoxaline as a yellow-orange solid. 1H NMR (DMSO-d6): δ=9.00 (d, 2H, J=2.8 Hz), 8.36 (d, 1H, J=2.2 Hz), 8.07 (d, 1H, J=9.0 Hz), 8.02 (dd, 1H, J=8.8, 2.1 Hz). CHN for C8H5BrN2: calc. C, 45.97; H, 2.41; N, 13.4. found C, 45.99; H 2.09; N 13.09. LC/MS (Method A), rt=1.10 mins., purity=99%, calculated mass=208, [M+H]+=209/21. HPLC (Method C): rt=7.4 mins., purity=98.52% @ 210-370 nm and 98.8% @ 322 nm.
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
86
Citations
MP Strier, JC Cavagnol - Journal of the American Chemical …, 1958 - ACS Publications
The reduction of 6-aminoquinoxaline, 6-bromoquinoxaline, 6-chloroquinoxaline, 6-ethoxyquinoxaline and 6-methoxyquinoxaline at the dropping mercury electrode is similar to that for …
Number of citations: 34 pubs.acs.org
W CZUBA, H PORADOWSKA - 1974 - pascal-francis.inist.fr
AN UNUSUAL COURSE OF AMINATION OF 6-BROMOQUINOXALINE … AN UNUSUAL COURSE OF AMINATION OF 6-BROMOQUINOXALINE …
Number of citations: 6 pascal-francis.inist.fr
IS Musatova, AS Elina, NP Solov'eva… - Pharmaceutical …, 1983 - Springer
… 7%) of 2-carboethoxy-3-methyl-6-bromoquinoxaline-di-N-oxide (VII), which could be separated by repeated crystallization. From the mother liquor after concentration and fractionation …
Number of citations: 1 link.springer.com
J Peralta-Cruz, M Díaz-Fernández… - New Journal of …, 2016 - pubs.rsc.org
An experimental and theoretical study of the regioselective Riley oxidation was conducted on a series of 2,3-dimethyl-6-substituted-quinoxalines bearing EWG (NO2, CN, CF3, Cl, Br, F, …
Number of citations: 4 pubs.rsc.org
RC Hirt, FT King, JC Cavagnol - The Journal of Chemical Physics, 1956 - aip.scitation.org
Weak bands have been observed in the ultraviolet absorption solution spectra of phthalazine, quinoxaline, 6‐chloroquinoxaline, and 6‐bromoquinoxaline, which show ``blue‐shifts'' in a …
Number of citations: 48 aip.scitation.org
K Alwair, J Grimshaw - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
… Thus the carbon-halogen bonds in the radical anions from 6-bromo- and 6-iodoquinoxaline rapidly fragment at room temperature Controlled potential reduction of 6-bromoquinoxaline …
Number of citations: 29 pubs.rsc.org
Y Xiong, J Zhang, L Qi, Y Zhang, T Wang - ChemistrySelect, 2021 - Wiley Online Library
… 6-bromoquinoxaline was used as the basis for calculation). When bis(4-chlorophenyl) phosphine oxide reacted with 6-bromoquinoxaline, … (The quantity of 6-bromoquinoxaline was used …
F Li, Y Park, JM Hah, JS Ryu - Bioorganic & medicinal chemistry letters, 2013 - Elsevier
… Indeed, the treatment of 1,4-disubstituted 1,2,3-triazoles 11a–k with Pd(OAc) 2 , tetrabutylammonium acetate, and 6-bromoquinoxaline in NMP at 100 C produced C-5 arylated 1,2,3-…
Number of citations: 27 www.sciencedirect.com
A CORNISH, MJ WARING, RD NOLAN - The Journal of Antibiotics, 1983 - jstage.jst.go.jp
… The finding that bis-6-bromoquinoxaline triostin A is methylated with appreciably lower efficiency than triostin C or bis-quinoline triostin A shows that substituents on the benzenoid …
Number of citations: 18 www.jstage.jst.go.jp
G Badhani, S Adimurthy - ChemistrySelect, 2023 - Wiley Online Library
… However, in the case of 6-bromoquinoxaline, two regioisomers 4 g and 4 h were isolated in 53 % and 23 % yields (with total yield of 76 %). One of the products 4 g, was further …

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